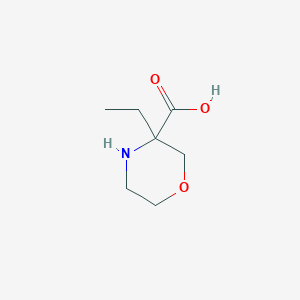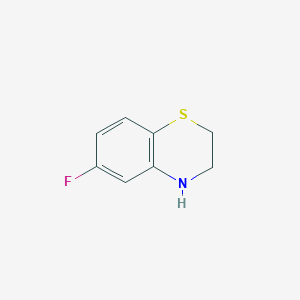![molecular formula C11H18ClNOS B1447653 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-83-8](/img/structure/B1447653.png)
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Descripción general
Descripción
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (2-FMPHCl) is a small molecule that has been studied for its potential therapeutic applications. It is a derivative of the piperidine class of compounds, which are a group of heterocyclic compounds that are found in many natural products and have been studied for their potential therapeutic applications. 2-FMPHCl has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, as well as its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlights the synthesis of compounds starting from 2-acetylfuran, which shares a furan component with our compound of interest. These derivatives were evaluated for antidepressant and antianxiety activities, indicating the potential of furan-containing compounds in drug development (Kumar et al., 2017).
Biological Applications
The synthesis and evaluation of novel s-triazines, including derivatives with sulfanyl groups similar to our compound, demonstrate antimicrobial activities against a range of bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Pharmacological Evaluations
Conformationally restricted butyrophenones bearing a structure related to the furan and piperidine components were investigated for their antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, underscoring the relevance of furan and piperidine derivatives in exploring new therapeutic agents (Raviña et al., 2000).
Anticancer Potential
The synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives reveal the role of furan-based compounds in cancer treatment research. Some synthesized derivatives showed potent and selective cytotoxic effects against leukemia cell lines, indicating the furan moiety's contribution to anticancer activity (Horishny et al., 2021).
Corrosion Inhibition
Research on furan derivatives also extends to industrial applications, such as corrosion inhibition for mild steel in acidic solutions. A new furan derivative demonstrated promising inhibitive effects, with potential implications for extending the lifespan of metal structures in corrosive environments (Al-mousawi et al., 2021).
Propiedades
IUPAC Name |
2-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-6-12-10(4-1)8-14-9-11-5-3-7-13-11;/h3,5,7,10,12H,1-2,4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPMAUFPKIVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)



![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)


![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)